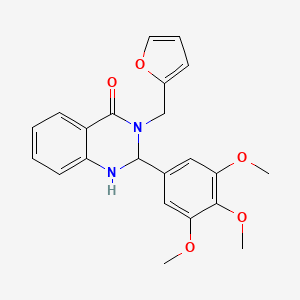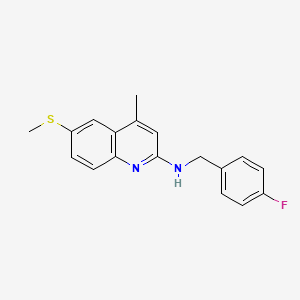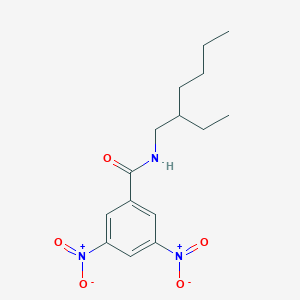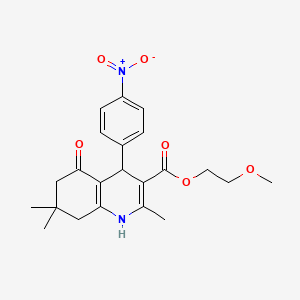
3-(2-furylmethyl)-2-(3,4,5-trimethoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of quinazolinones involves various strategies, including palladium-catalyzed carbonylative coupling reactions and condensations of anthranilic acids with different reagents. For instance, Lin He et al. (2014) developed a highly efficient palladium-catalyzed four-component carbonylative coupling system for the synthesis of diverse 4(3H)-quinazolinones, demonstrating the versatility and efficiency of modern synthetic methods in creating complex quinazolinone derivatives under controlled conditions (He et al., 2014). Another method involves the lithiation of quinazolinones, which allows for the introduction of various substituents into the quinazolinone core, as detailed by Keith Smith et al. (1996), providing a route to access substituted derivatives with potentially varied biological activities (Smith et al., 1996).
Molecular Structure Analysis
The molecular structure of quinazolinones plays a crucial role in their biological activity and chemical reactivity. Detailed analysis and characterization techniques, such as NMR, IR, and mass spectrometry, are essential for confirming the structure of synthesized quinazolinone derivatives. Studies have shown how modifications to the quinazolinone scaffold, such as the introduction of alkyl or aryl groups, can significantly influence the compound's physical and chemical properties, leading to variations in their biological activity.
Chemical Reactions and Properties
Quinazolinones undergo various chemical reactions that are pivotal for their functionalization and application in medicinal chemistry. The reactivity of the quinazolinone nucleus allows for the introduction of diverse functional groups, which can modulate the compound's biological activity. For example, the formation of 2-substituted derivatives through lithiation and reaction with electrophiles, as reported by Keith Smith et al. (1996), illustrates the chemical versatility of quinazolinones (Smith et al., 1996).
Propiedades
IUPAC Name |
3-(furan-2-ylmethyl)-2-(3,4,5-trimethoxyphenyl)-1,2-dihydroquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O5/c1-26-18-11-14(12-19(27-2)20(18)28-3)21-23-17-9-5-4-8-16(17)22(25)24(21)13-15-7-6-10-29-15/h4-12,21,23H,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQMVJYCOADUHRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2NC3=CC=CC=C3C(=O)N2CC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(furan-2-ylmethyl)-2-(3,4,5-trimethoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-ethyl-4-[(5-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)carbonyl]piperazine](/img/structure/B5235567.png)
![11-(benzyloxy)-3,4,5,6-tetrachloro-14-oxa-11-azapentacyclo[6.5.1.1~3,6~.0~2,7~.0~9,13~]pentadec-4-ene-10,12-dione](/img/structure/B5235578.png)

![2-[(phenylthio)methyl]phenyl methylcarbamate](/img/structure/B5235582.png)

![2-(3,4-dimethoxyphenyl)-N-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylethanamine](/img/structure/B5235592.png)
![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(2-ethylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5235595.png)
![2-{1-methyl-2-[4-(2-methyl-2-propen-1-yl)-1-piperazinyl]-2-oxoethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5235617.png)
![[4-(5-{[(2-methylphenyl)amino]methyl}-1,2,4-oxadiazol-3-yl)phenyl]methanol](/img/structure/B5235622.png)
![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-pyridinamine hydrochloride](/img/structure/B5235637.png)
![N-[(9-ethyl-9H-carbazol-3-yl)methyl]cyclohexanamine](/img/structure/B5235642.png)
![3-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-(2-pyridinylmethyl)benzamide](/img/structure/B5235660.png)
![ethyl 6'-amino-5-bromo-5'-cyano-2-oxo-2'-propyl-1,2-dihydrospiro[indole-3,4'-pyran]-3'-carboxylate](/img/structure/B5235676.png)